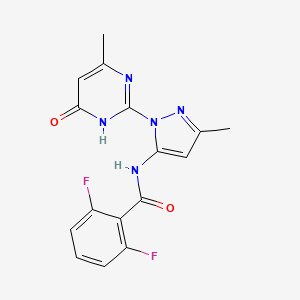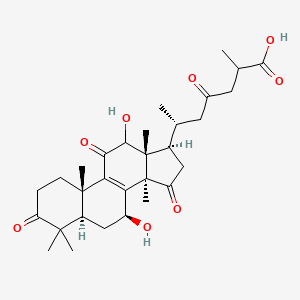![molecular formula C15H22BrN3O B2718057 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine CAS No. 2415526-30-4](/img/structure/B2718057.png)
5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine involves its binding to the dopamine D3 receptor and the sigma-1 receptor. This binding results in the modulation of various signaling pathways, including the cAMP-PKA pathway, the ERK1/2 pathway, and the PI3K-Akt pathway. These pathways are involved in the regulation of cellular processes, including gene expression, protein synthesis, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine include the modulation of dopamine release and the regulation of motor function. This compound has also been shown to have an effect on memory and learning, as well as on the regulation of stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine in lab experiments include its specificity for the dopamine D3 receptor and the sigma-1 receptor, as well as its ability to modulate multiple signaling pathways. The limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
For the study of 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine include the exploration of its potential use in the treatment of neurological disorders, such as Parkinson's disease and addiction. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in scientific research. Additionally, the development of new derivatives of this compound may lead to the discovery of more effective treatments for neurological disorders.
In conclusion, 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has potential use in scientific research, particularly in the field of neuroscience. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. Further research is needed to fully understand the potential applications of this compound and to optimize its use in scientific research.
Méthodes De Synthèse
5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine has been synthesized using various methods, including the reaction of 2,4-dichloro-5-bromopyrimidine with cyclopentylmethylamine and 4-piperidinol, as well as the reaction of 5-bromo-2-chloropyrimidine with cyclopentylmethylamine and 4-piperidinol. These methods have been optimized to produce high yields of the compound with minimal impurities.
Applications De Recherche Scientifique
5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an effect on certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. These receptors are involved in various physiological processes, including motor function, reward, and addiction.
Propriétés
IUPAC Name |
5-bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O/c16-13-9-17-15(18-10-13)20-14-5-7-19(8-6-14)11-12-3-1-2-4-12/h9-10,12,14H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBJBALXPFQLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

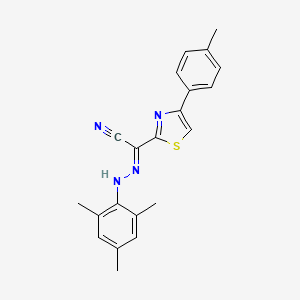
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2717977.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2717978.png)
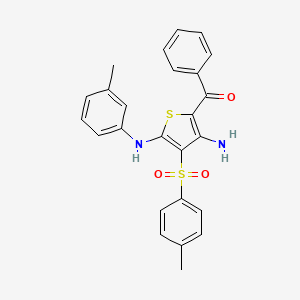
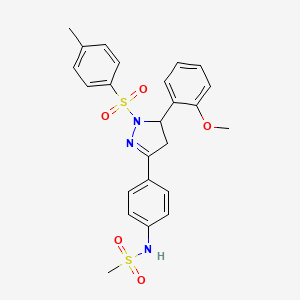
![2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol](/img/structure/B2717984.png)

![[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2717986.png)
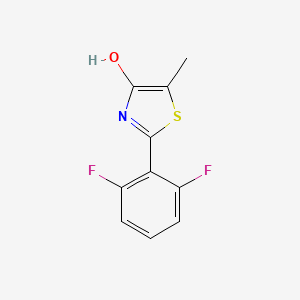
![3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2717990.png)
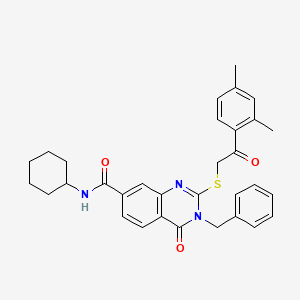
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)
